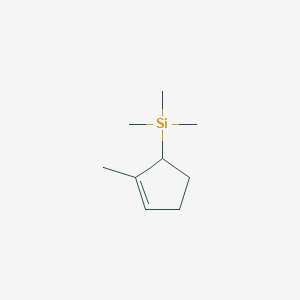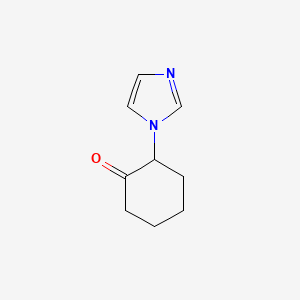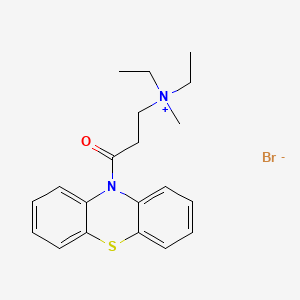
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is a quaternary ammonium compound with a molecular formula of C20H25N2OSBr and a molecular weight of 421.44 . This compound is known for its unique structure, which includes a phenothiazine moiety, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide typically involves the alkylation of enolate ions. The enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new C-C bond . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its pharmacological properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. The phenothiazine moiety is known to interact with various biological pathways, potentially affecting neurotransmission and cellular signaling .
相似化合物的比较
Similar Compounds
- Diethylmethyl(2-(1-phenyl-2-(phenylacetoxy)ethylthio)ethyl)ammonium methyl sulfate
- Diethylmethyl(2-(3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide
Uniqueness
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is unique due to its phenothiazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurological and psychiatric disorders.
属性
CAS 编号 |
111327-40-3 |
|---|---|
分子式 |
C20H25BrN2OS |
分子量 |
421.4 g/mol |
IUPAC 名称 |
diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C20H25N2OS.BrH/c1-4-22(3,5-2)15-14-20(23)21-16-10-6-8-12-18(16)24-19-13-9-7-11-17(19)21;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
JCBTXNGQTHLEKV-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









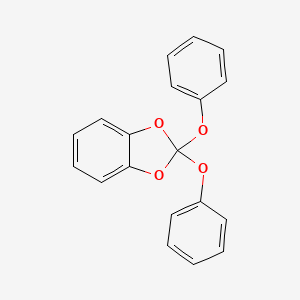
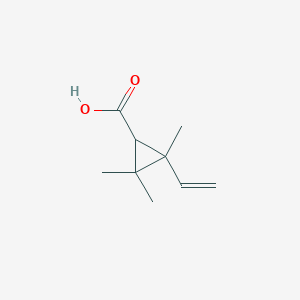
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
